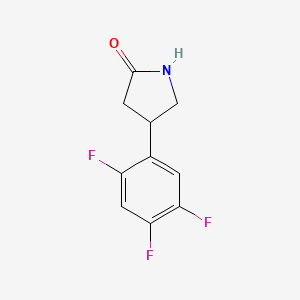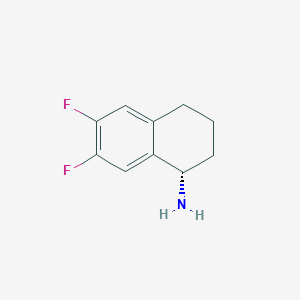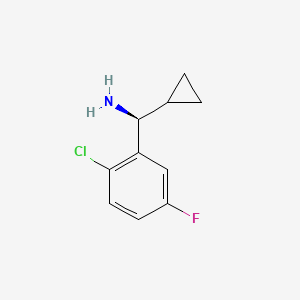![molecular formula C10H9F4NO B13049619 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13049619.png)
1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]acetone
Comparison: 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and biological activity compared to its isomers. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3 |
InChI Key |
MPCIAFLUONRSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)






![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)




